molecular formula C10H19ClFN3 B15111650 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine

Cat. No.: B15111650
M. Wt: 235.73 g/mol
InChI Key: KTONHSUTOUUNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Isobutylamine Moiety: The isobutylamine group can be attached through reductive amination reactions involving isobutylamine and suitable aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the fluoroethyl group, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its pyrazole core, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, pyrazole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. This compound may exhibit similar properties and can be investigated for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials with specific properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluoroethyl group may enhance binding affinity and specificity, while the isobutylamine moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3(5)-Substituted Pyrazoles: These compounds share the pyrazole core but differ in the substituents attached to the ring.

    Fluoroethyl-Substituted Pyrazoles: Compounds with similar fluoroethyl groups but different core structures.

    Isobutylamine Derivatives: Compounds featuring the isobutylamine moiety but different heterocyclic cores.

Uniqueness

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine is unique due to the combination of its fluoroethyl group, pyrazole ring, and isobutylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H19ClFN3

Molecular Weight

235.73 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H18FN3.ClH/c1-9(2)7-12-8-10-3-5-14(13-10)6-4-11;/h3,5,9,12H,4,6-8H2,1-2H3;1H

InChI Key

KTONHSUTOUUNGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=NN(C=C1)CCF.Cl

Origin of Product

United States

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